molecular formula C10H7N5O B232379 6-Phenyltetraazolo[1,5-b]pyridazin-7-ol

6-Phenyltetraazolo[1,5-b]pyridazin-7-ol

Cat. No. B232379
M. Wt: 213.2 g/mol
InChI Key: YKOJQKDJVANJMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Phenyltetraazolo[1,5-b]pyridazin-7-ol is a heterocyclic compound that has gained attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 6-Phenyltetraazolo[1,5-b]pyridazin-7-ol is not fully understood. However, studies have shown that this compound can interact with various proteins and enzymes in the body, leading to changes in their activity. It has been shown to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects
Studies have shown that 6-Phenyltetraazolo[1,5-b]pyridazin-7-ol has various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the production of inflammatory cytokines and reduce inflammation in animal models. In addition, it has been shown to have antioxidant properties and protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One of the advantages of using 6-Phenyltetraazolo[1,5-b]pyridazin-7-ol in lab experiments is its potential as a drug candidate for the treatment of various diseases. It has also been shown to have low toxicity in animal models, making it a promising compound for further development. However, one limitation of using this compound is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.

Future Directions

There are many potential future directions for the study of 6-Phenyltetraazolo[1,5-b]pyridazin-7-ol. One direction is the development of new synthetic methods for this compound, which can improve its yield and purity. Another direction is the study of its potential as a drug candidate for the treatment of various diseases, including cancer and inflammation. In addition, further studies are needed to fully understand its mechanism of action and its biochemical and physiological effects. Finally, the potential use of this compound as a building block for the synthesis of new materials should also be explored.

Synthesis Methods

6-Phenyltetraazolo[1,5-b]pyridazin-7-ol can be synthesized using different methods. One of the most common methods involves the reaction of 2-amino-3-cyanopyridine with phenylhydrazine in the presence of a catalyst such as copper(II) sulfate pentahydrate. The reaction yields 6-Phenyltetraazolo[1,5-b]pyridazin-7-ol as the final product. Other methods involve the use of different starting materials and catalysts.

Scientific Research Applications

6-Phenyltetraazolo[1,5-b]pyridazin-7-ol has been studied extensively for its potential applications in various fields such as medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has been studied for its potential as a drug candidate for the treatment of various diseases such as cancer and inflammation. In biochemistry, it has been studied for its mechanism of action and biochemical and physiological effects. In materials science, it has been studied for its potential as a building block for the synthesis of new materials.

properties

Molecular Formula

C10H7N5O

Molecular Weight

213.2 g/mol

IUPAC Name

6-phenyl-3H-tetrazolo[1,5-b]pyridazin-7-one

InChI

InChI=1S/C10H7N5O/c16-8-6-9-11-13-14-15(9)12-10(8)7-4-2-1-3-5-7/h1-6H,(H,11,14)

InChI Key

YKOJQKDJVANJMI-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NN3C(=CC2=O)N=NN3

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C(=CC2=O)N=NN3

Origin of Product

United States

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